molecular formula C8H16ClNO2S B2916858 7-Thia-1-azaspiro[4.5]decane 7,7-dioxide hydrochloride CAS No. 2243512-61-8

7-Thia-1-azaspiro[4.5]decane 7,7-dioxide hydrochloride

Cat. No.: B2916858
CAS No.: 2243512-61-8
M. Wt: 225.73
InChI Key: ZGNSXWJVVKPPPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Thia-1-azaspiro[4.5]decane 7,7-dioxide hydrochloride is a spirocyclic compound with the molecular formula C₈H₁₆ClNO₂S and a molecular weight of 225.06 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a sulfur atom and an azaspiro ring system. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Thia-1-azaspiro[4.5]decane 7,7-dioxide hydrochloride typically involves the reaction of 1,3-dithiolane with 1,3-diaminopropane, followed by oxidation with hydrogen peroxide. This method ensures the formation of the spirocyclic structure with the desired functional groups.

Industrial Production Methods: Industrial production of this compound involves scalable synthesis techniques that ensure high yield and purity. The process includes the use of advanced catalytic systems and optimized reaction conditions to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 7-Thia-1-azaspiro[4.5]decane 7,7-dioxide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound .

Scientific Research Applications

7-Thia-1-azaspiro[4.5]decane 7,7-dioxide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex spirocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 7-Thia-1-azaspiro[4.5]decane 7,7-dioxide hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: 7-Thia-1-azaspiro[4.5]decane 7,7-dioxide hydrochloride is unique due to its specific spirocyclic structure that includes both sulfur and nitrogen atoms. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

9λ6-thia-1-azaspiro[4.5]decane 9,9-dioxide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2S.ClH/c10-12(11)6-2-4-8(7-12)3-1-5-9-8;/h9H,1-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGNSXWJVVKPPPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCCS(=O)(=O)C2)NC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.